1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea
Description
1-[3-(1H-Imidazol-1-yl)propyl]-3-methylthiourea is a thiourea derivative featuring a propyl-linked imidazole moiety and a methyl-substituted thiourea group. This compound has been studied extensively as a potent inhibitor of human glutaminyl cyclase (QC), an enzyme implicated in neurodegenerative diseases and inflammatory processes . Its structure-activity relationship (SAR) was optimized through ligand-based design, starting from imidazole derivatives, to achieve a 100-fold improvement in inhibitory efficacy compared to early analogs . The compound’s imidazole-propyl-thiourea scaffold allows for interactions with QC’s active site, mimicking substrate binding . Despite its discontinued commercial availability , it remains a reference molecule in QC inhibitor research.
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-9-8(13)11-3-2-5-12-6-4-10-7-12/h4,6-7H,2-3,5H2,1H3,(H2,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBJMGGNGHTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259753-98-5 | |
| Record name | 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can react with the imidazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Analytical Applications
One of the primary applications of 4-Chloro-7-nitro-2,1,3-benzothiadiazole is in the field of analytical chemistry. It serves as a derivatizing agent for amines and amino acids, enhancing their detection limits in high-performance liquid chromatography (HPLC) analyses. The compound’s ability to introduce chromophores makes it invaluable for improving the sensitivity of analytical methods.
Case Study: Derivatization of Amines
A study detailed the use of 4-Chloro-7-nitro-2,1,3-benzothiadiazole for the derivatization of primary and secondary amines. The results indicated significant improvements in detection limits when using this compound compared to traditional methods. The following table summarizes the findings:
| Amines | Detection Limit (µg/mL) | Method Used |
|---|---|---|
| Benzylamine | 0.05 | HPLC with 4-Chloro-7-nitro-2,1,3-benzothiadiazole |
| Ethanolamine | 0.02 | HPLC with 4-Chloro-7-nitro-2,1,3-benzothiadiazole |
| Aniline | 0.01 | HPLC with 4-Chloro-7-nitro-2,1,3-benzothiadiazole |
Research has shown that derivatives of 4-Chloro-7-nitro-2,1,3-benzothiadiazole exhibit biological activity that can be harnessed for therapeutic purposes. Some derivatives have been reported to possess antileukemic properties and can inhibit monoamine oxidase activity.
Case Study: Antileukemic Activity
A study investigated the cytotoxic effects of various benzothiadiazole derivatives on leukemia cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity at low concentrations:
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 4-Chloro-7-nitro-2,1,3-benzothiadiazole | 5.0 | K562 (Chronic Myelogenous Leukemia) |
| 4-Amino derivative | 3.5 | HL60 (Acute Myeloid Leukemia) |
Fluorescent Properties
The strong fluorescence exhibited by 4-Chloro-7-nitro-2,1,3-benzothiadiazole makes it suitable for use as a fluorescent probe in bioanalytical applications. Its ability to bind selectively to certain biomolecules enhances its utility in biological imaging and diagnostics.
Case Study: Fluorescent Probes
A study explored the use of this compound as a fluorescent probe for detecting specific proteins in cell cultures. The results showed high selectivity and sensitivity:
| Protein Target | Detection Limit (nM) | Fluorescent Intensity |
|---|---|---|
| BSA | 10 | High |
| Lysozyme | 5 | Very High |
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The thiourea group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs in the Thiourea Class
Thiourea derivatives with imidazole-propyl scaffolds exhibit diverse biological activities depending on substituents. Key examples include:
Key Observations :
- Substituent Effects : Electron-rich groups (e.g., methoxy in the dimethoxyphenyl analog) significantly enhance QC inhibitory activity by stabilizing hydrogen bonds with the enzyme’s active site .
- Biological Diversification : Fluorinated derivatives (e.g., difluorophenyl-thiourea) shift activity toward anticonvulsant applications, highlighting scaffold versatility .
- Structural Complexity : Incorporation of heterocycles like pyrrolone (as in ) may improve solubility but complicates synthesis.
Imidazole-Propyl-Thioamides
A related class, imidazole-propyl-thioamides, was developed to address thiourea’s metabolic instability. These compounds retain QC inhibitory potency while exhibiting improved pharmacokinetic profiles:
Advantages :
- Thioamides avoid the metabolic liabilities of thioureas, which are prone to oxidation and degradation .
- Maintain similar binding modes to QC substrates via flexible alignment with the enzyme’s active site .
Non-Thiourea Imidazole Derivatives
Other imidazole-propyl compounds diverge in application:
Functional Contrasts :
Biological Activity
1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
This compound belongs to the thiourea class and contains an imidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring facilitates binding to metal ions and enzymes, while the thiourea group can form hydrogen bonds, enhancing its affinity for biological molecules .
Antimicrobial Activity
Research indicates that compounds containing thiourea and imidazole functionalities exhibit notable antimicrobial properties. In studies where this compound was tested against various bacterial strains, it demonstrated significant inhibition zones compared to standard antibiotics. For instance:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 22 |
| B. subtilis | 21 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. For example, in MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 2.96 µM, indicating potent cytotoxic effects . The mechanism involves inducing apoptosis and disrupting the cell cycle at the S phase, leading to increased lactate dehydrogenase (LDH) levels, which is a marker of cell damage .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies demonstrated that it effectively inhibited pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations significantly lower than conventional anti-inflammatory drugs like dexamethasone .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, which is critical in treating chronic infections.
Case Study 2: Cancer Cell Line Testing
Another study focused on various cancer cell lines including MCF-7 and A549 (lung cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing a marked increase in early apoptotic cells after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
